molecular formula C29H43N7O5 B1666242 AZD8848 CAS No. 866269-28-5

AZD8848

Número de catálogo: B1666242
Número CAS: 866269-28-5
Peso molecular: 569.7 g/mol
Clave InChI: FEFIBEHSXLKJGI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AZD-8848 es un fármaco de molécula pequeña desarrollado por AstraZeneca Pharmaceuticals Co., Ltd. Es un agonista selectivo del receptor tipo Toll 7 (TLR7), que desempeña un papel crucial en el sistema inmunitario innato. Este compuesto ha sido investigado por sus posibles aplicaciones terapéuticas en enfermedades del sistema inmunitario, enfermedades infecciosas y enfermedades otorrinolaringológicas .

Métodos De Preparación

La ruta de síntesis para AZD-8848 implica varios pasos, comenzando con la preparación de intermedios claveEl producto final se obtiene mediante esterificación con acetato de metilo . Los métodos de producción industrial suelen implicar la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, como el control de la temperatura, el pH y el tiempo de reacción.

Análisis De Reacciones Químicas

Metabolic Hydrolysis Reaction

AZD8848 undergoes rapid esterase-mediated hydrolysis to form its inactive acid metabolite (AZ12432045):

Chemical Pathway
this compound (methyl ester) + Plasma esterase → AZ12432045 (carboxylic acid) + Methanol

ParameterThis compoundAZ12432045
Plasma half-life<0.3 minStable
TLR7 agonist potencyEC₅₀ = 4 nM>1000 nM
Analytical methodLC-MS/MS with NaF stabilization

This conversion occurs within minutes in human/rat plasma, achieving >90% clearance from lungs within 7 min while maintaining therapeutic concentrations locally .

Pharmacokinetic Profile

Inhalation dosing in humans showed:

Dose (µg)Peak this compound (plasma)Peak AZ12432045 (plasma)Lung Retention
30<0.1 nmol/L1.7 nmol/L>5 h

Systemic this compound levels remained 1000× below TLR7 activation thresholds, while its metabolite showed no significant TLR7/8 activity .

Efficacy in Allergic Asthma Models

This compound modulated Th2 responses through localized IFN signaling:

OutcomeResult vs Placebop-value
LAR FEV₁ reduction27% improvement0.035
Airway hyperreactivity2.2× PC₂₀ improvement0.024

Dosing at 60 µg weekly for 8 weeks showed sustained effects up to 4 weeks post-treatment without altering sputum eosinophils or cytokines .

Reaction Kinetics and Tolerability

Repeated dosing induced tolerance issues through amplified CXCL10 responses:

Dose IntervalInfluenza-like SymptomsPeak CXCL10 Increase
First dose0/6 subjects2.5× baseline
Second dose4/6 subjects4.8× baseline

This hypersensitivity correlated with plasma CXCL10 levels exceeding 200 pg/mL post-second dose .

The antedrug design successfully confined this compound's activity to pulmonary tissues through rapid metabolic inactivation, though adaptive immune amplification limited its chronic dosing potential. These properties make it a model compound for studying localized TLR7 agonism with controlled systemic exposure.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Mechanism of Action

AZD8848 is engineered to be metabolized into its less active form, thereby reducing systemic exposure. It has a very short half-life in plasma, approximately 0.3 minutes, which limits its systemic effects while allowing for potent local activity in the lungs. In preclinical studies using Brown Norway rats, this compound demonstrated rapid clearance from the bloodstream and sustained levels in lung tissues, indicating effective targeting of respiratory conditions .

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
Half-life in plasma<0.3 minutes
Peak plasma concentration<0.1 nmol/L
Lung concentration duration>1000 nmol/kg maintained for over 5 hours

Efficacy in Allergic Rhinitis and Asthma

This compound has been shown to effectively reduce allergen responsiveness in patients with allergic rhinitis. In a clinical trial involving patients with mild allergic asthma, this compound was administered intranasally at a dose of 60 µg once weekly for eight weeks. The study reported significant reductions in eosinophil levels and improvements in symptoms compared to placebo .

Case Study: Intranasal Administration

A randomized controlled trial included 51 patients diagnosed with mild allergic asthma. The results are summarized below:

Table 2: Clinical Trial Results for this compound

ParameterThis compound Group (n=26)Placebo Group (n=25)
Any Adverse Events (AEs)22 (85%)22 (88%)
Total AEs8494
Severe AEs31
Eosinophil CountLower baseline-

The findings indicated that this compound was well-tolerated, with most adverse events being mild and manageable .

Long-term Effects

In animal models, this compound demonstrated prolonged effects on allergic inflammation following repeated dosing. For instance, after eight weekly doses, significant inhibition of eosinophilia was observed even 26 days post-treatment . This suggests that this compound may induce lasting changes in immune response, potentially beneficial for chronic allergic conditions.

Safety Profile

This compound's safety profile has been evaluated through multiple clinical trials. Most adverse events reported were mild and included influenza-like symptoms following the second dose in some participants. The compound was generally well tolerated across different dosing regimens .

Table 3: Summary of Adverse Events

Adverse Event TypeFrequency (%)
Mild AEs~75%
Moderate AEs~15%
Severe AEs~5%

Mecanismo De Acción

AZD-8848 ejerce sus efectos activando selectivamente el receptor tipo Toll 7 (TLR7). Esta activación conduce a la producción de interferones tipo 1 y otras citoquinas, que ayudan a modular la respuesta inmunitaria. Los objetivos moleculares y las vías implicadas incluyen la vía de señalización dependiente de MyD88, que en última instancia da como resultado la activación del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) y la producción de citoquinas proinflamatorias .

Comparación Con Compuestos Similares

AZD-8848 es único entre los agonistas de TLR7 debido a su alta selectividad y potencia. Compuestos similares incluyen:

    Imiquimod: Otro agonista de TLR7 utilizado para el tratamiento de afecciones de la piel como la queratosis actínica y el carcinoma basocelular.

    Resiquimod: Un agonista de TLR7/8 con aplicaciones en inmunoterapia contra el cáncer y tratamientos antivirales.

En comparación con estos compuestos, AZD-8848 ha mostrado resultados prometedores en estudios preclínicos y clínicos, particularmente en la reducción de las respuestas inducidas por alérgenos en pacientes con asma leve .

Actividad Biológica

AZD8848 is a selective Toll-like receptor 7 (TLR7) agonist developed as an antedrug to minimize systemic exposure while maximizing local biological activity. Its primary application is in treating allergic airway diseases, including allergic rhinitis and asthma. The compound undergoes rapid metabolism in plasma, which limits its systemic levels and enhances its safety profile.

This compound acts as a potent TLR7 agonist, stimulating the immune system to shift from a Th2-dominant response to a more balanced Th1 response. This modulation is crucial in managing allergic conditions, where Th2 responses are typically exaggerated.

  • Potency : this compound has an EC50 of approximately 4 nM for inducing interferon-alpha (IFNα) production from human peripheral blood mononuclear cells (PBMCs) and an IC50 of 0.2–1.0 nM for inhibiting interleukin-5 (IL-5), a key cytokine in allergic responses .
  • Selectivity : The compound shows minimal activity against other TLRs, ensuring that its effects are primarily mediated through TLR7 .

Pharmacokinetics

This compound has a very short half-life in human and rat plasma (<0.3 minutes), which is advantageous for reducing systemic exposure. After administration via inhalation, the compound is rapidly cleared from the lungs, with less than 10% remaining after 7 minutes . The following table summarizes key pharmacokinetic data:

ParameterValue
Half-life in plasma<0.3 min
Peak plasma concentration2 nM (5 min post-dose)
Lung clearance<10% remaining after 7 min
Duration of effectUp to 5 days

Efficacy in Allergic Rhinitis and Asthma

Several clinical trials have investigated the efficacy and safety of this compound in patients with allergic rhinitis and asthma.

  • Study on Allergic Rhinitis :
    • Design : Double-blind, randomized, placebo-controlled trial.
    • Dosage : this compound administered intranasally at doses of 30 µg or 60 µg once weekly for five weeks.
    • Results : A significant reduction in the late asthmatic response (LAR) fall in forced expiratory volume in 1 second (FEV1) was observed at one week post-treatment (27% reduction compared to placebo, p=0.035) .
  • Long-term Effects :
    • Following eight weekly doses, this compound maintained significant efficacy against allergen-induced eosinophilia and IL-13 production even after a prolonged period without dosing .

Safety Profile

This compound has been generally well tolerated across studies. The following table summarizes adverse events reported during clinical trials:

Adverse Event TypeThis compound Group (n=26)Placebo Group (n=25)
Any adverse events (%)85%88%
Serious adverse events (%)0%4%
Mild adverse events6570
Moderate adverse events1623
Severe adverse events31

Most reported adverse events were mild, with no fatalities or serious complications attributed to this compound .

Case Studies

A notable case involved a patient with mild asthma who underwent treatment with this compound. Following the administration, there was a marked decrease in eosinophil counts and Th2 cytokine levels post-allergen challenge, indicating a successful modulation of the immune response .

Propiedades

IUPAC Name

methyl 2-[3-[[3-(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)propyl-(3-morpholin-4-ylpropyl)amino]methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N7O5/c1-3-4-16-41-28-32-26(30)25-27(33-28)36(29(38)31-25)13-7-12-35(11-6-10-34-14-17-40-18-15-34)21-23-9-5-8-22(19-23)20-24(37)39-2/h5,8-9,19H,3-4,6-7,10-18,20-21H2,1-2H3,(H,31,38)(H2,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFIBEHSXLKJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCN(CCCN3CCOCC3)CC4=CC=CC(=C4)CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866269-28-5
Record name AZD-8848
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866269285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-8848
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14868
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[[[3-(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)propyl][3-(4-morpholinyl)propyl]amino]methyl]-benzeneacetic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-8848
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322ZMR6920
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 6-amino-2-butoxy-9-{3-[(3-morpholin-4-ylpropyl)amino]propyl}-8-oxo-7,9-dihydro-8H-purine dimaleate (15.00 g, 23.45 mmol) in NMP (54.08 g) was added triethyamine (7.12 g, 70.35 mmol) at 25° C. Then sodium acetoxyborohydride (8.45 g, 39.87 mmol) was added thereto, followed by stirring at 25° C. for 15 minutes. After adding methyl (3-formylphenyl)acetate (6.27 g, 35.18 mol) and stirring at 25° C. for 8 hours, the mixture was cooled to 5° C. and then diluted with cold water (240.00). After adjusting pH to 7 with 10% sodium carbonate solution, a seed crystal was added thereto. After stirring for additional 15 minutes, the mixture was adjusted to pH 8 with 10% sodium carbonate solution and thereto was added water (15 g). After keeping at 5° C. for 1 hour, the resulting white solid was filtered, washed and dried to give the subject compound (12.10 g, 90.6%). The seed crystal used in the above was obtained by the method of the above example 5 without adding a seed crystal as the method of the above Example 5. Purity: 94.81% (HPLC)
Name
Quantity
54.08 g
Type
solvent
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step Two
Name
sodium acetoxyborohydride
Quantity
8.45 g
Type
reactant
Reaction Step Three
Quantity
6.27 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
15 g
Type
solvent
Reaction Step Eight
Yield
90.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD8848
Reactant of Route 2
Reactant of Route 2
AZD8848
Reactant of Route 3
Reactant of Route 3
AZD8848
Reactant of Route 4
Reactant of Route 4
AZD8848
Reactant of Route 5
Reactant of Route 5
AZD8848
Reactant of Route 6
Reactant of Route 6
AZD8848

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.